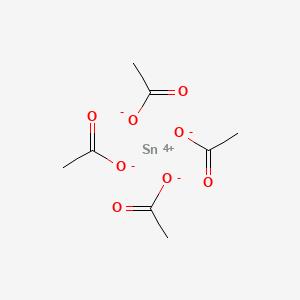

Acétate de stannic

Vue d'ensemble

Description

Tin(IV) acetate is a useful research compound. Its molecular formula is C2H4O2Sn and its molecular weight is 178.76 g/mol. The purity is usually 95%.

The exact mass of the compound Tin(IV) acetate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Tin(IV) acetate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Tin(IV) acetate including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Synthèse de nanoparticules d'argent

L'acétate de stannic peut être utilisé comme agent réducteur dans la synthèse de nanoparticules d'argent. Ces nanoparticules sont essentielles au développement d'encres conductrices, qui constituent un élément clé de l'électronique imprimée .

Préparation de nan poudres d'oxyde d'étain

Il sert de précurseur pour la préparation de nan poudres d'oxyde d'étain, qui sont largement utilisées dans les capteurs de gaz en raison de leur sensibilité à divers gaz .

Fabrication d'électrodes négatives pour les batteries au lithium

Les oxydes à base d'étain dérivés de l'this compound, tels que Sn-Zn-P-O, sont utilisés comme électrodes négatives dans les batteries au lithium rechargeables .

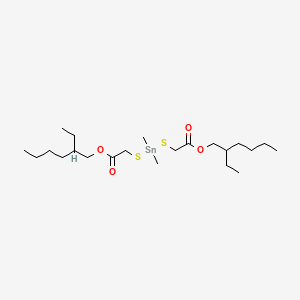

Génération de composés d'étain contenant du soufre

L'this compound réagit avec des espèces contenant du soufre comme les thiols pour produire des composés d'étain contenant du soufre correspondants, qui ont diverses applications en chimie organique .

Mécanisme D'action

Target of Action

Tin(IV) acetate, the acetate salt of tin(IV), is a compound that primarily targets sulfur-containing species such as thiols . The interaction with these targets leads to the generation of corresponding sulfur-containing tin compounds .

Mode of Action

The mode of action of Tin(IV) acetate involves a chemical reaction with its targets. Specifically, Tin(IV) acetate reacts with sulfur-containing species such as thiols to generate corresponding sulfur-containing tin compounds . This reaction is a key part of the compound’s interaction with its targets.

Biochemical Pathways

It is known that the compound’s reaction with sulfur-containing species can lead to changes in the biochemical pathways involving these species .

Result of Action

The result of Tin(IV) acetate’s action is the formation of sulfur-containing tin compounds . These compounds are formed when Tin(IV) acetate reacts with sulfur-containing species such as thiols

Action Environment

The action of Tin(IV) acetate can be influenced by environmental factors. For example, Tin(IV) acetate decomposes in water to form tin hydroxide and acetic acid This suggests that the presence of water can influence the stability and efficacy of Tin(IV) acetate

Analyse Biochimique

Biochemical Properties

Tin(IV) acetate decomposes in water to form tin hydroxide and acetic acid . It reacts with sulfur-containing species such as thiols to generate corresponding sulfur-containing tin compounds

Molecular Mechanism

It is known to decompose in water to form tin hydroxide and acetic acid , and it reacts with sulfur-containing species such as thiols

Propriétés

| { "Design of the Synthesis Pathway": "The synthesis of Tin(IV) acetate can be achieved through the reaction of Tin(IV) oxide with acetic acid.", "Starting Materials": [ "Tin(IV) oxide", "Acetic acid" ], "Reaction": [ "Add Tin(IV) oxide to a round-bottom flask", "Add acetic acid to the flask", "Heat the mixture under reflux for several hours", "Allow the mixture to cool to room temperature", "Filter the mixture to remove any solid impurities", "Evaporate the filtrate to dryness to obtain Tin(IV) acetate as a white solid" ] } | |

Numéro CAS |

2800-96-6 |

Formule moléculaire |

C2H4O2Sn |

Poids moléculaire |

178.76 g/mol |

Nom IUPAC |

tin(4+);tetraacetate |

InChI |

InChI=1S/C2H4O2.Sn/c1-2(3)4;/h1H3,(H,3,4); |

Clé InChI |

FENSZQTZBXOKBB-UHFFFAOYSA-N |

SMILES |

CC(=O)[O-].CC(=O)[O-].CC(=O)[O-].CC(=O)[O-].[Sn+4] |

SMILES canonique |

CC(=O)O.[Sn] |

Pictogrammes |

Irritant |

Origine du produit |

United States |

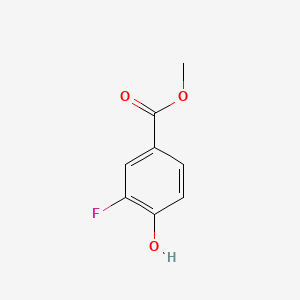

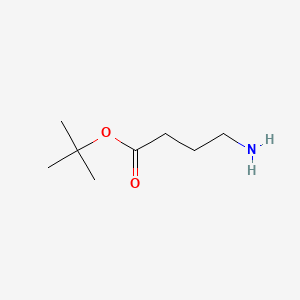

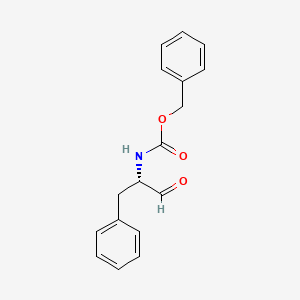

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N,N-dimethyl-3-phenyl-3-[4-(trifluoromethyl)phenoxy]propan-1-amine](/img/structure/B1588354.png)

![4-acetylbenzo[d]oxazol-2(3H)-one](/img/structure/B1588355.png)

![2-[(4-Aminophenyl)azo]-1,3-dimethyl-1H-imidazolium chloride](/img/structure/B1588363.png)